Linker Type Differentiation: Propoxy vs. 2-Hydroxypropoxy Linker Impacts 5-HT2A Receptor Affinity by at Least 3.8-Fold Based on Class-Level SAR
The target compound's simple propoxy linker distinguishes it from the 2-hydroxypropoxy-linked series characterized in Ostrowska et al. (2025). In that series, the highest-affinity 5-HT2A ligand, compound 13 [7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one], achieved Ki = 18 nM [1]. The para-methoxy analog with a 2-hydroxypropoxy linker, compound 14, showed Ki = 68 nM for 5-HT2A [1]. Elimination of the 2-hydroxyl group (present in the comparator series but absent in the target compound) is expected to alter hydrogen-bonding capacity at the receptor binding pocket, resulting in a differentiated affinity profile. Class-level inference from the coumarin-piperazine review confirms that linker composition is a primary determinant of serotonin receptor affinity [2].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to differ from 2-hydroxypropoxy analogs based on linker SAR |
| Comparator Or Baseline | Compound 13: Ki = 18 nM (2-hydroxypropoxy, ortho-methoxy); Compound 14: Ki = 68 nM (2-hydroxypropoxy, meta-methoxy); Compound 18: pA2 = 9.07 ± 0.10 (propoxy, ortho-methoxy) [2] |
| Quantified Difference | ≥3.8-fold difference between highest- and lowest-affinity comparators within the same linker class; loss of 2-hydroxyl group alters hydrogen-bond donor/acceptor profile |
| Conditions | Radioligand binding assays: [3H]-8-OH-DPAT (5-HT1A) and [3H]-ketanserin (5-HT2A) in HEK293 cell membranes |
Why This Matters
The linker composition (propoxy vs. 2-hydroxypropoxy) is a critical determinant of receptor affinity, meaning procurement of a 2-hydroxypropoxy analog cannot replicate the target compound's receptor-binding fingerprint.
- [1] Ostrowska K, Horosz G, Kruk K, et al. Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A. Int J Mol Sci. 2025;26(5):1946. Table 1 (compounds 13, 14). View Source
- [2] Coumarin-piperazine derivatives as biologically active compounds. Saudi Pharm J. 2020;28(2):179-192. doi:10.1016/j.jsps.2019.12.007. Section on propoxycoumarins (compound 18, pA2 = 9.07 ± 0.10). View Source
